molecular formula C15H14F3N3O2S B2764277 Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate CAS No. 338754-11-3

Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate

Cat. No.: B2764277
CAS No.: 338754-11-3
M. Wt: 357.35
InChI Key: VKEGZODXNUELIQ-UHFFFAOYSA-N
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Description

“Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate” is a chemical compound with the molecular formula C15H14F3N3O2S. It has an average mass of 357.351 Da and a monoisotopic mass of 357.075867 Da .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Chemical Reactions and Methodologies : One study details the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, showcasing a method to synthesize α-fluoro esters. This process involves treating ethyl 2-(pyridin-2-ylsulfonyl)hexanoate with tributylstannane and azobis(2-methyl-2-propanitrile) (AIBN) in benzene, resulting in quantitative hydrogenolysis. This represents a new methodology for the removal of the sulfone moiety, offering a route to α-deuterium-labeled esters and 2-fluoroalkanoates through desulfonylation S. Wnuk, Jeannette M. Rios, J. Khan, Y. Hsu, 1996, Journal of Organic Chemistry.

Heterocyclic Compound Synthesis

  • Novel Heterocyclic Compounds : Another research effort focused on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming unique heterocyclic compounds. This synthesis pathway underscores the versatility of ethyl 2-oxo derivatives in creating structurally diverse molecules with potential for further functionalization and exploration in various chemical spaces Daria A. Vetyugova, Natal’ya S. Nashtatik, Alexander Safrygin, V. Sosnovskikh, 2018, Chemistry of Heterocyclic Compounds.

Medicinal Chemistry Applications

  • Antibacterial Compound Synthesis : Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents illustrates the potential of ethyl derivatives in the development of novel therapeutics. By reacting the precursor with various active methylene compounds, researchers have produced compounds with significant antibacterial activity, highlighting the importance of such derivatives in drug discovery and development M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013, Molecules.

Advanced Materials and Catalysts

  • Polymer and Material Science : In the context of materials science, ethyl derivatives have been used to synthesize bifunctional poly(ethylene oxide) with targeting and contrast-medium groups. This process demonstrates the utility of ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate in creating materials with specific functionalities, which could have implications for medical imaging and targeted drug delivery Z. Mu, 2005, Chinese Journal of Applied Chemistry.

Properties

IUPAC Name

ethyl 2-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-3-23-14(22)9(2)24-12-8-11(15(16,17)18)20-13(21-12)10-6-4-5-7-19-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEGZODXNUELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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